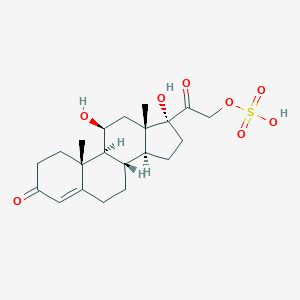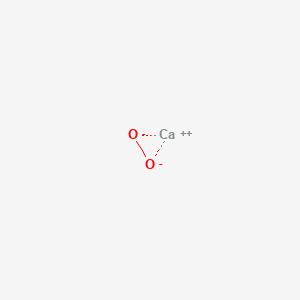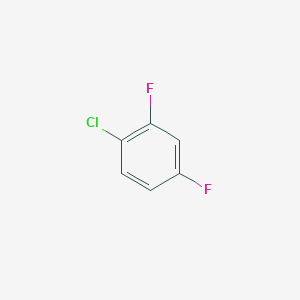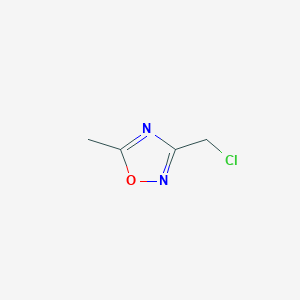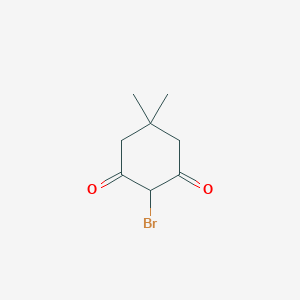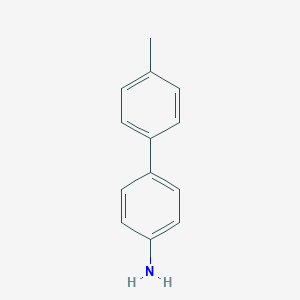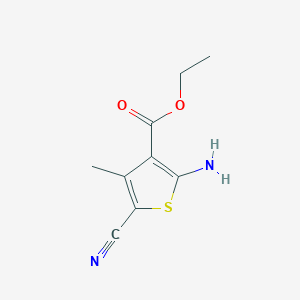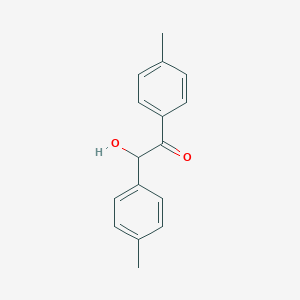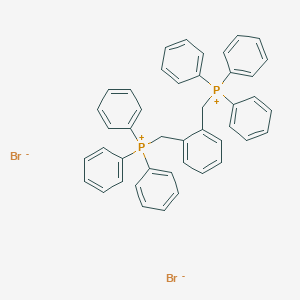
o-Xylylenebis(bromure de triphénylphosphonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Xylylenebis(triphenylphosphonium bromide) (o-XBTBP) is a chemical compound composed of an o-xylylene group and two triphenylphosphonium bromide groups. It is an organophosphorus compound with a wide range of applications in areas such as organic synthesis, materials science, and biochemistry. The compound has a molar mass of 590.8 g/mol and a melting point of ~100°C. o-XBTBP has been studied extensively in the past few decades and its properties have been used to develop a variety of products and processes.
Applications De Recherche Scientifique
Réactif d'oxydation
o-Xylylenebis(bromure de triphénylphosphonium) a été utilisé comme réactif sélectif et efficace pour l'oxydation des alcools, des éthers triméthylsilyles et des thiols . Cela en fait un outil précieux en synthèse organique, en particulier dans les réactions qui nécessitent une oxydation sélective.
Catalyseur en synthèse organique
Le composé a démontré son efficacité comme catalyseur en synthèse organique . En tant que catalyseur, il peut accélérer les réactions chimiques sans être consommé dans le processus, ce qui en fait un choix rentable pour diverses procédures synthétiques.
Réactions redox
o-Xylylenebis(bromure de triphénylphosphonium) agit comme un réactif dans les réactions redox . Les réactions redox impliquent le transfert d'électrons entre des espèces chimiques, et ce composé peut faciliter ces transferts d'électrons.
Initiateur dans les réactions de polymérisation
Ce composé a été utilisé comme initiateur dans les réactions de polymérisation . La polymérisation est le processus consistant à combiner de nombreuses petites molécules appelées monomères en une chaîne ou un réseau liés de manière covalente.
Synthèse de divers composés organiques
o-Xylylenebis(bromure de triphénylphosphonium) a joué un rôle important dans la synthèse de divers composés organiques . Ses propriétés uniques en font un outil polyvalent dans la création d'une large gamme de substances organiques.
Préparation de matériaux polymères
Le composé a contribué à la préparation de matériaux polymères comme les polyuréthanes et les polycarbonates . Ces matériaux ont une large gamme d'applications, allant des industries de la construction et de l'automobile aux dispositifs médicaux et aux biens de consommation.
Mécanisme D'action
Target of Action
o-Xylylenebis(triphenylphosphonium bromide), also known as (1,2-Phenylenebis(methylene))bis(triphenylphosphonium) bromide, is an organophosphorus compound . It is a versatile chemical compound that finds widespread applications in diverse fields such as organic synthesis, materials science, and biochemistry . The compound’s primary targets are the molecules involved in these processes, where it acts as a catalyst, a reagent in redox reactions, and an initiator in polymerization reactions .
Mode of Action
The compound is believed to function as a Lewis acid, facilitating the formation of covalent bonds between molecules . Furthermore, o-Xylylenebis(triphenylphosphonium bromide) is thought to act as an electron transfer agent, aiding in the transfer of electrons between molecules .
Biochemical Pathways
Its role as a catalyst in organic synthesis, a reagent in redox reactions, and an initiator in polymerization reactions suggests that it may influence a broad range of biochemical pathways .
Result of Action
The molecular and cellular effects of o-Xylylenebis(triphenylphosphonium bromide)'s action are largely dependent on its role in the specific reaction or process. For instance, as a catalyst in organic synthesis, it can accelerate the rate of the reaction and increase the yield of the product . As a reagent in redox reactions, it can facilitate the transfer of electrons, leading to changes in the oxidation state of the molecules involved .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of o-Xylylenebis(triphenylphosphonium bromide) can be achieved through a two-step reaction process. The first step involves the preparation of o-Xylene, followed by the reaction of o-Xylene with triphenylphosphine and bromine to yield o-Xylylenebis(triphenylphosphonium bromide).", "Starting Materials": [ "Toluene", "Sulfuric acid", "Sodium dichromate", "Triphenylphosphine", "Bromine" ], "Reaction": [ "Step 1: Preparation of o-Xylene", "a. In a round-bottom flask, add toluene and sulfuric acid.", "b. Heat the mixture under reflux for several hours.", "c. Allow the mixture to cool and extract the o-Xylene using a separating funnel.", "Step 2: Reaction of o-Xylene with Triphenylphosphine and Bromine", "a. In a round-bottom flask, add o-Xylene, triphenylphosphine, and bromine.", "b. Heat the mixture under reflux for several hours.", "c. Allow the mixture to cool and extract the product using a separating funnel.", "d. Purify the product by recrystallization." ] } | |
| 1519-46-6 | |
Formule moléculaire |
C44H38P2+2 |
Poids moléculaire |
628.7 g/mol |
Nom IUPAC |
triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium |
InChI |
InChI=1S/C44H38P2/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-34H,35-36H2/q+2 |
Clé InChI |
NREIUFSWLHXDSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
| 1519-46-6 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is o-Xylylenebis(triphenylphosphonium bromide) utilized in organic synthesis?
A1: o-Xylylenebis(triphenylphosphonium bromide) serves as a valuable reagent in organic synthesis, particularly in Wittig reactions. [, ] This compound reacts with aldehydes in the presence of a base to generate new carbon-carbon double bonds. For example, it can be used to synthesize unsymmetrically substituted o-divinylbenzenes by reacting with one equivalent of an aldehyde followed by reaction with formaldehyde. [] Furthermore, it can be transformed into o-xylylenebis(triphenylphosphonium peroxymonosulfate), a mild and selective oxidizing agent for benzylic alcohols and hydroquinones. []
Q2: What are the advantages of using o-xylylenebis(triphenylphosphonium peroxymonosulfate) as an oxidizing agent?
A2: o-Xylylenebis(triphenylphosphonium peroxymonosulfate), easily synthesized from o-Xylylenebis(triphenylphosphonium bromide) and oxone, demonstrates high selectivity in oxidizing benzylic alcohols and hydroquinones under solvent-free conditions. [] This method offers a potentially greener approach compared to traditional oxidation protocols that may require harsh conditions or toxic solvents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


